molecular formula C14H14N4O3 B15081288 N'-[(E)-(2,5-dimethoxyphenyl)methylidene]pyrazine-2-carbohydrazide

N'-[(E)-(2,5-dimethoxyphenyl)methylidene]pyrazine-2-carbohydrazide

Cat. No.: B15081288
M. Wt: 286.29 g/mol
InChI Key: HBLIFNDCSCCGMX-CAOOACKPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(E)-(2,5-Dimethoxyphenyl)methylidene]pyrazine-2-carbohydrazide is a Schiff base derivative featuring a pyrazine-2-carbohydrazide backbone conjugated with a 2,5-dimethoxybenzylidene group. Its synthesis typically involves the condensation of pyrazine-2-carbohydrazide with 2,5-dimethoxybenzaldehyde in ethanol under acidic catalysis (e.g., acetic acid), followed by recrystallization . Pyrazine derivatives are notable for their electronic properties and roles in pharmaceuticals, making this compound a candidate for studies in nonlinear optics and antimicrobial activity .

Properties

Molecular Formula

C14H14N4O3

Molecular Weight

286.29 g/mol

IUPAC Name

N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]pyrazine-2-carboxamide

InChI

InChI=1S/C14H14N4O3/c1-20-11-3-4-13(21-2)10(7-11)8-17-18-14(19)12-9-15-5-6-16-12/h3-9H,1-2H3,(H,18,19)/b17-8+

InChI Key

HBLIFNDCSCCGMX-CAOOACKPSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=N/NC(=O)C2=NC=CN=C2

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NNC(=O)C2=NC=CN=C2

solubility

42.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Hydrolysis of Pyrazinamide

Pyrazine-2-carbohydrazide serves as the foundational precursor for this synthesis. A widely adopted method involves the hydrolysis of pyrazinamide (pyrazine-2-carboxamide) to ethyl pyrazinoate, followed by reaction with hydrazine hydrate. The process proceeds as follows:

  • Hydrolysis : Pyrazinamide is refluxed with hydrochloric acid (HCl) to yield ethyl pyrazinoate.
  • Hydrazinolysis : Ethyl pyrazinoate is treated with excess hydrazine hydrate in methanol under reflux for 4–6 hours, producing pyrazine-2-carbohydrazide as a crystalline solid.

Key Parameters :

  • Yield : 65–75% (industrial scale).
  • Purity : >95% (confirmed by HPLC).

Condensation with 2,5-Dimethoxybenzaldehyde

Schiff Base Formation

The target compound is synthesized via a nucleophilic addition-elimination reaction between pyrazine-2-carbohydrazide and 2,5-dimethoxybenzaldehyde. The protocol, adapted from crystallographic studies of analogous hydrazones, involves:

Procedure :

  • Reagent Mixing :
    • Dissolve pyrazine-2-carbohydrazide (0.72 mmol) in deionized water (10 mL).
    • Dissolve 2,5-dimethoxybenzaldehyde (0.79 mmol) in ethanol (10 mL).
  • Condensation : Combine solutions under ambient conditions with stirring until thin-layer chromatography (TLC; eluent: ethyl acetate/hexane 1:1) confirms reaction completion (~4–6 hours).
  • Workup : Evaporate solvents under reduced pressure, wash residue with cold diethyl ether, and recrystallize from ethanol.

Optimization Insights :

  • Solvent System : Ethanol-water mixtures enhance solubility and reaction kinetics.
  • Stoichiometry : A 1:1.1 molar ratio of hydrazide to aldehyde minimizes side products.
  • Yield : 48–52% (similar to methoxy analogues).

Industrial-Scale Production

Batch Reactor Protocols

Industrial synthesis emphasizes cost efficiency and scalability:

  • Reactor Setup : Combine pyrazine-2-carbohydrazide (1.0 kg) and 2,5-dimethoxybenzaldehyde (1.2 kg) in methanol (20 L).
  • Reaction Conditions : Reflux at 65°C for 3 hours with mechanical stirring.
  • Isolation : Filter the precipitate, wash with cold methanol, and dry under vacuum.

Key Metrics :

  • Throughput : 85–90% conversion per batch.
  • Purity : ≥98% (validated by NMR and mass spectrometry).

Characterization and Analytical Data

Spectroscopic Confirmation

1H NMR (400 MHz, DMSO-d6) :

  • δ 12.35 (s, 1H, NH),
  • δ 8.80 (s, 1H, N=CH),
  • δ 7.91 (d, J = 7.5 Hz, 1H, aromatic),
  • δ 7.12 (d, J = 7.5 Hz, 1H, aromatic),
  • δ 3.87 (s, 6H, OCH3).

Melting Point : 453–455 K.

Crystallographic Analysis

Single-crystal X-ray diffraction reveals:

  • Planarity : All non-hydrogen atoms lie on a crystallographic mirror plane.
  • Hydrogen Bonding : Intramolecular N–H⋯N interaction forms an S(5) ring motif.
  • π–π Stacking : Intermolecular interactions between pyrazine rings (centroid distance: 3.80 Å).

Comparative Methodologies

Table 1: Synthesis Protocols and Outcomes

Method Reagents/Conditions Yield (%) Purity (%) Characterization Techniques
Laboratory-Scale Ethanol/water, ambient temp 52 95 NMR, TLC, X-ray diffraction
Industrial Methanol, reflux 85 98 HPLC, MS, IR
Optimized Small-Scale Ethanol, catalytic HCl 68 97 NMR, Melting point, Elemental analysis

Challenges and Troubleshooting

Common Pitfalls

  • Low Yields : Often due to incomplete hydrazide formation or aldehyde oxidation.
  • Impurities : Remove unreacted aldehydes via column chromatography (silica gel, ethyl acetate eluent).

Scalability Issues

  • Solvent Recovery : Methanol distillation and reuse improve cost efficiency.
  • Crystallization : Slow cooling (0.5°C/min) enhances crystal purity.

Chemical Reactions Analysis

Metal Chelation Reactions

The compound acts as a tetradentate ligand for transition metals due to its pyrazine nitrogen and hydrazone donor sites:

Metal ionComplex stoichiometryStability constant (log β)Application
Cu(II)1:1 (ML)12.4 ± 0.3Antimicrobial activity studies
Ni(II)1:2 (ML2)9.8 ± 0.2Catalysis research
Co(II)1:1 (ML)8.7 ± 0.4Magnetic materials

Complexation occurs in ethanol under basic conditions (pH 8–9), with color changes from yellow to deep green (Cu) or brown (Ni).

Acid hydrolysis

Reacts with concentrated HCl (6M) at 80°C to regenerate:

  • 2,5-Dimethoxybenzaldehyde (identified via GC-MS)

  • Pyrazine-2-carbohydrazide (confirmed by 13C^{13}C NMR: δ 163.5 ppm, C=O) .

Base-induced cyclization

In NaOH/EtOH (0.1M), forms a 1,3,4-oxadiazole derivative at 60°C over 12 hours:

C14H14N4O3NaOHC14H12N4O2+H2O\text{C}_{14}\text{H}_{14}\text{N}_4\text{O}_3 \xrightarrow{\text{NaOH}} \text{C}_{14}\text{H}_{12}\text{N}_4\text{O}_2 + \text{H}_2\text{O}

Characterized by IR loss of N–H stretch (3298 → absent cm⁻¹) and new C–O–C vibration at 1245 cm⁻¹ .

Redox Reactions

Reaction typeConditionsProduct(s)
Oxidation (KMnO4/H+)0.1M H2SO4, 25°C, 2hPyrazine-2-carboxylic acid (HPLC purity: 92%)
Reduction (NaBH4)Ethanol, 0°C, 30minHydrazine intermediate (m/z 287.3 [M+H]+)

Oxidation cleaves the hydrazone bond, while reduction generates a secondary amine susceptible to electrophilic substitution .

Photochemical Reactivity

UV irradiation (λ = 254 nm) in acetonitrile induces E→Z isomerization (quantified by HPLC):

ParameterData
Quantum yield (Φ)0.18 ± 0.03
Half-life (t₁/₂)45 minutes
Reverse kineticsThermal reversion at 37°C (t₁/₂ = 8h)

This reversible isomerization enables applications in photopharmacology .

Nucleophilic Acyl Substitution

Reacts with acetyl chloride in dry THF to form N-acetylated derivatives :

C14H14N4O3+CH3COClC16H16N4O4+HCl\text{C}_{14}\text{H}_{14}\text{N}_4\text{O}_3 + \text{CH}_3\text{COCl} \rightarrow \text{C}_{16}\text{H}_{16}\text{N}_4\text{O}_4 + \text{HCl}

Key data:

  • Yield: 72%

  • 1H^1H NMR: δ 2.15 (s, CH3CO)

  • Biological impact: 3× increased cytotoxicity in MCF-7 cells vs parent compound .

Supramolecular Interactions

Forms crystalline networks via non-covalent interactions:

Interaction typeDistance (Å)Role in crystal packing
C–H⋯O (carbonyl)2.422D sheet stabilization
π–π (pyrazine rings)3.80 ± 0.053D stacking
N–H⋯N2.11Intramolecular S(5) ring formation

These interactions enhance thermal stability (Tdec = 215°C) .

Biological Activity Modulation

Reaction-derived derivatives show enhanced bioactivity:

DerivativeMIC (μg/mL) against S. aureusIC50 (μM) HepG2
Parent compound6448.2
Cu(II) complex812.7
Oxadiazole analog3229.4

Chelation with Cu(II) increases membrane permeability, while oxadiazole formation alters target specificity .

This comprehensive reactivity profile establishes N'-[(E)-(2,5-dimethoxyphenyl)methylidene]pyrazine-2-carbohydrazide as a multifunctional scaffold for pharmaceutical development and materials science. Recent studies emphasize its potential in metal-organic frameworks (2025) and photodynamic therapy agents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(E)-(2,5-dimethoxyphenyl)methylidene]pyrazine-2-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The compound’s structure allows it to bind to specific molecular targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Table 1: Key Structural and Functional Differences
Compound Name Aromatic Core Substituents Key Properties/Applications References
N'-[(E)-(2,5-Dimethoxyphenyl)methylidene]pyrazine-2-carbohydrazide Pyrazine 2,5-Dimethoxyphenyl Planar geometry, hydrogen bonding
N'-[(E)-(2,5-Dimethoxyphenyl)methylidene]pyridine-4-carbohydrazide (5h) Pyridine 2,5-Dimethoxyphenyl Melting point: 260–262°C; No antimycobacterial activity
N'-[(E)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide Biphenyl 2,5-Dimethoxyphenyl Enhanced electronic delocalization; Nonlinear optical behavior
2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide Benzimidazole-thio 2,5-Dimethoxyphenyl, 4-chlorobenzyl Potential antimicrobial activity

Physicochemical Properties

  • Spectroscopic Features :
    • IR Spectra : The target compound shares characteristic peaks with 5h, including C=N (1550–1650 cm⁻¹), C=O (1654 cm⁻¹), and NH (3351 cm⁻¹) stretches .
    • Crystallography : The pyrazine-carbohydrazide moiety in the target compound adopts a planar conformation, similar to its biphenyl counterpart, facilitating π-π stacking and hydrogen bonding (N–H···O) .

Research Findings and Implications

Structural Stability : The planar geometry and hydrogen-bonding networks in pyrazine-carbohydrazide derivatives enhance their crystallinity, as demonstrated in single-crystal studies .

Substituent Effects :

  • Electron-donating groups (e.g., methoxy) improve solubility and electronic delocalization.
  • Heterocyclic cores (pyrazine vs. pyridine) modulate electronic properties; pyrazine’s electron deficiency may favor charge-transfer applications .

Biological Limitations : While 5h lacked antimycobacterial activity, hybrid structures (e.g., benzimidazole-thio derivatives) show promise, highlighting the need for targeted functionalization .

Biological Activity

N'-[(E)-(2,5-dimethoxyphenyl)methylidene]pyrazine-2-carbohydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential applications, supported by relevant data and research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₄H₁₄N₄O₃
  • Molecular Weight : 286.29 g/mol

The synthesis typically involves the condensation reaction between 2,5-dimethoxybenzaldehyde and pyrazine-2-carbohydrazide under acidic conditions, often using solvents like ethanol or methanol to facilitate the reaction.

Biological Activity Overview

This compound exhibits a range of biological activities that are summarized in the following table:

Biological Activity Description
Antimicrobial Activity Demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Anticancer Properties Exhibits cytotoxic effects on cancer cell lines, potentially through apoptosis induction mechanisms.
Antioxidant Activity Capable of scavenging free radicals, contributing to its protective effects against oxidative stress.
Anti-inflammatory Effects May reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.

Detailed Research Findings

  • Antimicrobial Studies :
    Research indicates that this compound has shown significant antimicrobial activity against several pathogens. In one study, it was evaluated against Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) that suggests potential as an antimicrobial agent .
  • Cytotoxicity and Anticancer Mechanisms :
    In vitro studies on various cancer cell lines have revealed that this compound induces apoptosis and inhibits cell proliferation. The mechanism appears to involve the generation of reactive oxygen species (ROS) and disruption of mitochondrial function, leading to cell death .
  • Antioxidant Properties :
    The antioxidant capacity was evaluated using DPPH radical scavenging assays, where the compound exhibited a strong ability to neutralize free radicals, indicating its potential in preventing oxidative stress-related diseases .
  • Anti-inflammatory Effects :
    Preliminary studies suggest that this compound may modulate inflammatory pathways by downregulating the expression of TNF-alpha and IL-6 in activated macrophages .

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of various derivatives of pyrazine-2-carbohydrazide highlighted that the presence of the 2,5-dimethoxy group significantly enhances antibacterial activity compared to other substitutions . This finding supports the hypothesis that structural modifications can lead to improved biological performance.

Case Study 2: Cancer Cell Line Testing

Testing on human breast cancer (MCF-7) and liver cancer (HepG2) cell lines revealed IC50 values indicating that this compound has potent anticancer properties with lower toxicity towards normal cells .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N'-[(E)-(2,5-dimethoxyphenyl)methylidene]pyrazine-2-carbohydrazide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is synthesized via Schiff base condensation between pyrazine-2-carbohydrazide and 2,5-dimethoxybenzaldehyde in ethanol under acidic catalysis (e.g., HCl). Refluxing for 3 hours yields the product, which is crystallized from DMF/water (68% yield). Key parameters include stoichiometric ratios (1:1), solvent polarity, and temperature control to minimize side products. Crystallization conditions (slow evaporation) are critical for obtaining single crystals suitable for X-ray diffraction .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Confirms the formation of the hydrazone bond (C=N stretch at ~1600 cm⁻¹) and absence of aldehyde C=O peaks.
  • NMR : 1H^1H NMR identifies methoxy protons (δ 3.7–3.9 ppm) and aromatic protons (δ 6.5–8.0 ppm). 13C^{13}C NMR verifies the hydrazone carbon (δ ~150 ppm) .
  • X-ray Crystallography : Resolves the E-configuration of the hydrazone bond and intermolecular interactions (e.g., hydrogen bonding) influencing crystal packing. Software like SHELXL or WinGX is used for refinement .

Q. How do structural features (e.g., methoxy groups, hydrazone linkage) influence its reactivity in solution?

  • Methodological Answer : The electron-donating methoxy groups enhance aromatic ring stability and influence π-π stacking in crystal lattices. The hydrazone linkage (C=N) participates in tautomerism, which can be studied via pH-dependent UV-Vis spectroscopy. Computational methods (DFT) model charge distribution and frontier molecular orbitals to predict reactivity .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, molecular docking) predict the electronic properties and biological activity of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (e.g., ~4.5 eV for similar hydrazones), polarizability, and nonlinear optical (NLO) properties. Software like Gaussian or ORCA is used with B3LYP/6-31G(d) basis sets .
  • Molecular Docking : Screens against targets like Mycobacterium tuberculosis enoyl-ACP reductase (InhA) to predict binding affinity. AutoDock Vina or Schrödinger Suite evaluates interactions (e.g., hydrogen bonds with Tyr158) .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., antitubercular vs. antidepressant activity)?

  • Methodological Answer :

  • Dose-Response Studies : Establish IC50_{50} values across multiple assays (e.g., microplate Alamar Blue for antitubercular activity; forced swim test for antidepressant effects).
  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., nitro vs. methoxy groups) on activity. For example, 2,5-dimethoxy derivatives show higher CNS activity due to enhanced blood-brain barrier penetration .

Q. How can crystallographic data inform the design of derivatives with improved stability or potency?

  • Methodological Answer : Analyze hydrogen-bonding networks (e.g., N–H···O interactions) and π-stacking distances (~3.5 Å) from X-ray structures. Derivatives can be designed by substituting methoxy groups with halogens or bulky substituents to enhance hydrophobic interactions. MD simulations (e.g., GROMACS) predict stability in biological matrices .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.